Cas no 37484-73-4 (3,5-Di-O-galloylepigallocatechin)

3,5-Di-O-galloylepigallocatechin structure
37484-73-4 structure
Nome del prodotto:3,5-Di-O-galloylepigallocatechin
Numero CAS:37484-73-4
MF:C29H22O15
MW:610.475989818573
CID:1999446
PubChem ID:467299

3,5-Di-O-galloylepigallocatechin Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,5-Di-O-galloylepigallocatechin
    • EPIGALLOCATECHIN 3,5-DIGALLATE
    • DTXSID301297609
    • 7-Hydroxy-2-(3,4,5-trihydroxyphenyl)-5-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-3-yl 3,4,5-trihydroxybenzoate
    • Spectrum_000198
    • SPBio_000394
    • BSPBio_002401
    • KBioGR_001922
    • KBioSS_000678
    • EGCDG
    • Spectrum4_001521
    • Epigallocatechin 3,5-di-gallate
    • Epigallocatechin 3,5,-di-O-gallate
    • BDBM92480
    • (-)-epigallocatechin 3,5-digallate
    • Spectrum2_000577
    • (-)-Epigallocatechin 3,5-di-gallate
    • CHEBI:136605
    • SR-05000002765
    • KBio2_005814
    • SR-05000002765-1
    • (-)-epigallocatechin 3,5-di-O-gallate
    • KBio2_003246
    • LMPK12020125
    • CHEMBL349338
    • DivK1c_006378
    • NCGC00178673-01
    • Epigallocatechin 3,5-di-O-gallate
    • KBio2_000678
    • 37484-73-4
    • CCG-38502
    • KBio3_001621
    • SCHEMBL13287219
    • Spectrum5_000022
    • [(2R,3R)-7-hydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-5-yl] 3,4,5-trihydroxybenzoate
    • Epigallocatechin-3,5-Digallate, C
    • KBio1_001322
    • SpecPlus_000282
    • Spectrum3_000681
    • Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(2R,3R)-3,4-dihydro-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5-diyl] ester
    • [(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
    • Inchi: InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1
    • Chiave InChI: RKUDRJTZBDEGNP-YIXXDRMTSA-N
    • Sorrisi: C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Proprietà calcolate

  • Massa esatta: 610.09586999g/mol
  • Massa monoisotopica: 610.09586999g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 7
  • Complessità: 977
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 264Ų
  • XLogP3: 2.9
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD